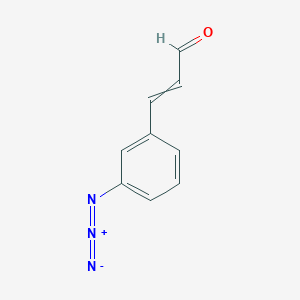
3-(3-Azidophenyl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Azidophenyl)prop-2-enal is an organic compound characterized by the presence of an azido group attached to a phenyl ring, which is further connected to a prop-2-enal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halogenated phenylprop-2-enal reacts with sodium azide under suitable conditions to form the desired azido compound .
Industrial Production Methods
Industrial production methods for 3-(3-Azidophenyl)prop-2-enal are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Azidophenyl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The azido group can be reduced to an amine, and the aldehyde group can be reduced to an alcohol.
Substitution: The azido group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Sodium azide is commonly used for introducing the azido group.
Major Products
Oxidation: 3-(3-Azidophenyl)propanoic acid.
Reduction: 3-(3-Aminophenyl)prop-2-enal or 3-(3-Azidophenyl)propan-1-ol.
Substitution: Various azido derivatives depending on the substituent introduced.
Scientific Research Applications
3-(3-Azidophenyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: May be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Azidophenyl)prop-2-enal involves the reactivity of the azido group, which can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This reactivity makes it useful in bioconjugation and labeling applications .
Comparison with Similar Compounds
Similar Compounds
3-Phenylprop-2-enal: Lacks the azido group, making it less reactive in click chemistry.
3-(4-Azidophenyl)prop-2-enal: Similar structure but with the azido group in a different position, which can affect its reactivity and applications.
Properties
CAS No. |
22736-80-7 |
|---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
3-(3-azidophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7N3O/c10-12-11-9-5-1-3-8(7-9)4-2-6-13/h1-7H |
InChI Key |
RTOCCFBIJGUKTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















